molecular formula C17H12ClN5 B2742459 4-(4-Chlorophenyl)-6-(methylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile CAS No. 320417-54-7

4-(4-Chlorophenyl)-6-(methylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile

Cat. No.: B2742459
CAS No.: 320417-54-7
M. Wt: 321.77
InChI Key: APNOZMFBGOJWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-6-(methylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile is a pyrimidinecarbonitrile derivative characterized by a chlorophenyl group at position 4, a methylamino substituent at position 6, and a 3-pyridinyl moiety at position 2. Pyrimidinecarbonitriles are widely studied for their applications in medicinal chemistry, particularly as kinase inhibitors or intermediates in drug synthesis .

Properties

IUPAC Name

4-(4-chlorophenyl)-6-(methylamino)-2-pyridin-3-ylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5/c1-20-17-14(9-19)15(11-4-6-13(18)7-5-11)22-16(23-17)12-3-2-8-21-10-12/h2-8,10H,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNOZMFBGOJWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-6-(methylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This step involves the condensation of appropriate precursors to form the pyrimidine ring.

    Introduction of the chlorophenyl group: This can be achieved through a substitution reaction where a chlorophenyl group is introduced to the pyrimidine ring.

    Addition of the methylamino group:

    Incorporation of the pyridinyl group: The final step involves the addition of a pyridinyl group to complete the structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-6-(methylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, iodine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

4-(4-Chlorophenyl)-6-(methylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-(methylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Substituent Variations at Position 6 (Amino Group)

Position 6 modifications significantly influence electronic properties and bioactivity:

Compound Name Substituent at Position 6 Molecular Weight (g/mol) Key Properties/Applications Evidence ID
4-(4-Chlorophenyl)-6-(methylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile Methylamino 337.79* Potential kinase inhibitor scaffold
4-(4-Chlorophenyl)-6-(dimethylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile Dimethylamino 351.82 Enhanced lipophilicity; medicinal use
4-(4-Chlorophenyl)-6-(4-methylpiperazino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile 4-Methylpiperazino 378.88 Pharmaceutical intermediate (ISO 9001 certified)
4-(4-Chlorophenyl)-6-(isopropylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile Isopropylamino 349.83 Higher steric bulk; altered solubility

*Calculated based on molecular formula C₁₇H₁₂ClN₅.

Key Findings :

  • Methylamino vs. Dimethylamino: Replacement of methylamino with dimethylamino () increases molecular weight by ~14 g/mol, likely enhancing lipophilicity and altering metabolic stability .
  • Piperazino Substituents: The 4-methylpiperazino group () introduces a basic nitrogen, improving water solubility and making it suitable for pharmaceutical formulations .

Variations at Position 2 (Aryl/Heteroaryl Groups)

Position 2 modifications impact aromatic interactions and binding affinity:

Compound Name Substituent at Position 2 Molecular Weight (g/mol) Melting Point (°C) Evidence ID
4-(4-Chlorophenyl)-6-(methylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile 3-Pyridinyl 337.79* N/A
4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile Phenyl 306.75 222
4-(4-Chlorophenyl)-6-(diethylamino)-2-phenyl-5-pyrimidinecarbonitrile Phenyl 362.87 N/A
2-[(2-Chlorobenzyl)sulfanyl]-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile 2-Chlorobenzylsulfanyl 384.89 N/A

Key Findings :

  • 3-Pyridinyl vs.
  • Sulfanyl Substituents : The 2-chlorobenzylsulfanyl group () adds steric bulk and sulfur-mediated electronic effects, which may influence redox properties .

Functional Group Variations at Position 5

The nitrile group at position 5 is conserved in most analogues but replaced in rare cases:

Compound Name Position 5 Group Key Functional Impact Evidence ID
4-(4-Chlorophenyl)-6-(methylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile Nitrile Electrophilic reactivity
7-Amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile Nitrile Stabilizes ring conformation
4-Chloro-6-(3-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile Nitrile Maintains planar structure

Key Findings :

  • The nitrile group is critical for maintaining planar geometry, facilitating π-π stacking interactions in biological targets .

Biological Activity

4-(4-Chlorophenyl)-6-(methylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile, commonly referred to as compound 4, is a pyrimidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group and a pyridinyl moiety, contributing to its potential therapeutic applications.

  • CAS Number : 196504-86-6
  • Molecular Formula : C16H14ClN5
  • Molecular Weight : 327.77 g/mol
  • Structural Characteristics : The compound features a pyrimidine ring with a carbonitrile group, which is critical for its biological activity.

Pharmacological Profile

Research indicates that compound 4 exhibits various pharmacological effects, particularly as an allosteric modulator of the cannabinoid CB1 receptor. It has been shown to act as a noncompetitive antagonist, which may provide therapeutic benefits without the adverse effects associated with traditional orthosteric antagonists .

Anti-HBV Activity

A related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), demonstrated significant anti-HBV activity in vitro and in vivo, suggesting that derivatives of compounds similar to 4 may also exhibit antiviral properties. In studies, IMB-0523 showed an IC50 of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant HBV strains, indicating its potential as an effective antiviral agent .

Hypophagic Effects

In vivo studies have reported that compound 4 possesses hypophagic activity, suggesting its potential role in appetite regulation. This effect is particularly relevant for obesity management and metabolic disorder treatments .

Study on Cannabinoid Modulation

A significant study evaluated the pharmacological effects of compound 4 in calcium mobilization assays and radioligand binding assays. The results indicated that modifications at the 4-position on the phenyl group could enhance binding potency. Specifically, substituents such as cyano groups increased the efficacy of the compound in modulating CB1 receptor activity .

Antiviral Potential

The antiviral potential of IMB-0523 was assessed through a series of experiments involving HepG2.2.15 cells. The compound exhibited low toxicity (LD50 = 448 mg/kg) while effectively inhibiting HBV replication, highlighting its therapeutic promise .

Table 1: Biological Activity of Compound 4 and Related Derivatives

CompoundActivity TypeIC50 (µM)LD50 (mg/kg)Notes
Compound 4CB1 Antagonist--Noncompetitive allosteric antagonist
IMB-0523Anti-HBV1.99448Effective against wild-type HBV
3.30Effective against drug-resistant HBV

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.